Cas no 31406-95-8 (4-(2-Bromoethoxy)phenol)

4-(2-Bromoethoxy)phenol is a brominated phenolic compound with the molecular formula C₈H₉BrO₂. It features a phenol group substituted with a 2-bromoethoxy moiety, making it a versatile intermediate in organic synthesis, particularly for the preparation of ether-linked derivatives. The bromoethyl group provides a reactive site for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its well-defined structure ensures consistent reactivity in nucleophilic substitution and coupling reactions. The compound is typically supplied as a high-purity solid, ensuring reliable performance in research and industrial processes. Proper handling is advised due to its potential sensitivity to moisture and light.
4-(2-Bromoethoxy)phenol structure
4-(2-Bromoethoxy)phenol structure
Product name:4-(2-Bromoethoxy)phenol
CAS No:31406-95-8
MF:C8H9O2Br
Molecular Weight:217.05986
MDL:MFCD07780181
CID:304220
PubChem ID:12833932

4-(2-Bromoethoxy)phenol 化学的及び物理的性質

名前と識別子

    • Phenol, 4-(2-bromoethoxy)-
    • 4-(2-BROMOETHOXY)PHENOL
    • (2-Brom-aethyl)-(4-hydroxy-phenyl)-aether
    • 4-(2-Brom-aethoxy)-phenol
    • 4-(2-bromoethoxy)-phenol
    • 4-Hydroxy-1-(2-brom-aethoxy)-benzol
    • FR-2395
    • O-(2-Brom-aethyl)-hydrochinon
    • Phenol,4-(2-bromoethoxy)
    • 4-(2-Bromo-ethoxy)-phenol
    • DTXSID60511046
    • AKOS015836173
    • 31406-95-8
    • 2-(4-hydroxyphenoxy)ethyl bromide
    • MFCD07780181
    • 4-(2-bromo-ethoxy)-pheno
    • SCHEMBL1008979
    • YKHKGUAWZWOFDH-UHFFFAOYSA-N
    • FT-0675957
    • DB-080761
    • G71756
    • 4-(2-Bromoethoxy)phenol
    • MDL: MFCD07780181
    • インチ: InChI=1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
    • InChIKey: YKHKGUAWZWOFDH-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)OCCBr)O

計算された属性

  • 精确分子量: 215.97900
  • 同位素质量: 215.978592
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 100
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 29.5

じっけんとくせい

  • Color/Form: Not available
  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: Not available
  • Boiling Point: 321.8±22.0 °C at 760 mmHg
  • フラッシュポイント: 148.4±22.3 °C
  • Refractive Index: 1.581
  • PSA: 29.46000
  • LogP: 2.16590
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

4-(2-Bromoethoxy)phenol Security Information

4-(2-Bromoethoxy)phenol 税関データ

  • 税関コード:2909500000
  • 税関データ:

    中国税関コード:

    2909500000

    概要:

    290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-(2-Bromoethoxy)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A494564-250mg
4-(2-Bromoethoxy)phenol
31406-95-8 97%
250mg
$78.0 2025-02-25
TRC
B993695-500mg
4-(2-Bromoethoxy)phenol
31406-95-8
500mg
$ 65.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070287-1g
4-(2-Bromoethoxy)phenol
31406-95-8 98%
1g
¥4517.00 2024-08-02
abcr
AB475789-5g
4-(2-Bromoethoxy)phenol, 95%; .
31406-95-8 95%
5g
€143.20 2024-04-17
1PlusChem
1P00C1AZ-25g
4-(2-BROMOETHOXY)PHENOL
31406-95-8
25g
$390.00 2024-05-06
A2B Chem LLC
AF60763-25g
4-(2-Bromoethoxy)phenol
31406-95-8 98
25g
$352.00 2024-04-20
Aaron
AR00C1JB-250mg
4-(2-bromoethoxy)phenol
31406-95-8 97%
250mg
$211.00 2025-02-13
Ambeed
A494564-100mg
4-(2-Bromoethoxy)phenol
31406-95-8 97%
100mg
$65.0 2025-02-25
TRC
B993695-2.5g
4-(2-Bromoethoxy)phenol
31406-95-8
2.5g
$ 185.00 2022-06-06
abcr
AB475789-5 g
4-(2-Bromoethoxy)phenol, 95%; .
31406-95-8 95%
5g
€131.20 2022-08-31

4-(2-Bromoethoxy)phenol 関連文献

4-(2-Bromoethoxy)phenolに関する追加情報

Recent Advances in the Application of 4-(2-Bromoethoxy)phenol (CAS: 31406-95-8) in Chemical Biology and Pharmaceutical Research

The compound 4-(2-Bromoethoxy)phenol (CAS: 31406-95-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug development. This phenolic derivative, characterized by a bromoethoxy functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in the design of enzyme inhibitors, prodrugs, and targeted therapeutics, leveraging its ability to undergo nucleophilic substitution reactions and participate in cross-coupling chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-(2-Bromoethoxy)phenol as a precursor for the synthesis of novel tyrosine kinase inhibitors. The researchers utilized its bromoethoxy moiety to introduce pharmacophore groups via palladium-catalyzed coupling reactions, resulting in compounds with improved selectivity against EGFR mutations. Structural-activity relationship (SAR) analysis revealed that modifications at the phenol hydroxyl group significantly influenced binding affinity, highlighting the compound's role as a versatile scaffold.

In pharmaceutical formulation research, 4-(2-Bromoethoxy)phenol has shown promise in prodrug design. A recent patent application (WO2023056789) describes its conjugation with antiviral nucleoside analogs through biodegradable linker systems. The bromoethoxy group facilitates controlled release of the active drug in physiological conditions, addressing challenges associated with poor oral bioavailability. In vitro studies demonstrated enhanced cellular uptake and sustained release profiles compared to traditional prodrug approaches.

Emerging applications in chemical biology include the compound's use in activity-based protein profiling (ABPP). Researchers at Scripps Research Institute developed a series of 4-(2-Bromoethoxy)phenol-derived probes for covalent modification of catalytic cysteine residues in disease-relevant enzymes. The electrophilic nature of the bromoethoxy group enables selective labeling, as reported in Nature Chemical Biology (2024), providing new tools for target identification and validation in complex biological systems.

Recent safety and toxicology evaluations (Regulatory Toxicology and Pharmacology, 2024) have established preliminary guidelines for handling 4-(2-Bromoethoxy)phenol in industrial settings. While the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment is recommended due to its skin sensitization potential. These findings are particularly relevant as production scales increase to meet growing demand from pharmaceutical manufacturers.

The environmental fate of 4-(2-Bromoethoxy)phenol has also been investigated, with biodegradation studies showing complete mineralization within 28 days under aerobic conditions (Environmental Science & Technology, 2023). This favorable environmental profile, combined with its synthetic utility, positions the compound as an attractive intermediate for sustainable pharmaceutical production. Future research directions may explore its application in antibody-drug conjugates and PROTAC molecules, where its bifunctional reactivity could enable novel drug delivery strategies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:31406-95-8)4-(2-Bromoethoxy)phenol
A1013164
Purity:99%/99%
はかる:250mg/1g
Price ($):187.0/506.0